molecular formula C16H16ClNO5S2 B11249332 Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)amino)-2-oxoacetate

Cat. No.: B11249332
M. Wt: 401.9 g/mol
InChI Key: TVNOSDQHFYNRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE typically involves multi-step organic reactions The process begins with the formation of the core structure, which includes the thiophene and chlorobenzenesulfonyl groupsCommon reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, which facilitate the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL {[2-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE
  • **ETHYL {[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE

Uniqueness

ETHYL {[2-(4-CHLOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]CARBAMOYL}FORMATE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H16ClNO5S2

Molecular Weight

401.9 g/mol

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]amino]-2-oxoacetate

InChI

InChI=1S/C16H16ClNO5S2/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19)

InChI Key

TVNOSDQHFYNRHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.